molecular formula C17H19F3N4 B12266935 2-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

2-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B12266935
M. Wt: 336.35 g/mol
InChI Key: XKZNJOWULJDTKD-UHFFFAOYSA-N
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Description

2-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-methylphenylmethyl group and a pyrimidine ring substituted with a trifluoromethyl group

Preparation Methods

The synthesis of 2-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multiple steps. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperazine or pyrimidine rings. Common reagents include halides and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its binding affinity and selectivity. The trifluoromethyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H19F3N4

Molecular Weight

336.35 g/mol

IUPAC Name

2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H19F3N4/c1-13-4-2-3-5-14(13)12-23-8-10-24(11-9-23)16-21-7-6-15(22-16)17(18,19)20/h2-7H,8-12H2,1H3

InChI Key

XKZNJOWULJDTKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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